molecular formula C8H11NO2S B12977798 Methyl 3-amino-2-(thiophen-2-yl)propanoate

Methyl 3-amino-2-(thiophen-2-yl)propanoate

Cat. No.: B12977798
M. Wt: 185.25 g/mol
InChI Key: IYUKITPRPFGSSM-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(thiophen-2-yl)propanoate: is an organic compound with the molecular formula C8H11NO2S It is a derivative of propanoic acid, featuring an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(thiophen-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and methylamine.

    Esterification: Thiophene-2-carboxylic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl thiophene-2-carboxylate.

    Amination: The methyl thiophene-2-carboxylate is then subjected to amination using methylamine under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-amino-2-(thiophen-2-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Methyl 3-amino-2-(thiophen-2-yl)propanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-amino-2-(thiophen-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(thiophen-3-yl)propanoate: Similar structure but with the amino group at a different position on the thiophene ring.

    Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride: A hydrochloride salt form of the compound.

    Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate: An enantiomer of the compound with different stereochemistry.

Uniqueness

Methyl 3-amino-2-(thiophen-2-yl)propanoate is unique due to its specific substitution pattern and the presence of both an amino group and a thiophene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 3-amino-2-thiophen-2-ylpropanoate

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)6(5-9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3

InChI Key

IYUKITPRPFGSSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C1=CC=CS1

Origin of Product

United States

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